molecular formula C8H5BBrF4NO3 B2533694 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid CAS No. 2377606-75-0

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid

Cat. No.: B2533694
CAS No.: 2377606-75-0
M. Wt: 329.84
InChI Key: LDSFTZCDVJAKJK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is a multifunctional arylboronic acid derivative characterized by halogen substituents (bromo and fluoro) and a trifluoroacetamido group. These substituents confer unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings for synthesizing biaryl structures . Its structural complexity and electron-withdrawing groups (EWGs) enhance reactivity but may also influence solubility and stability compared to simpler phenylboronic acids.

Properties

IUPAC Name

[5-bromo-2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BBrF4NO3/c10-3-1-4(9(17)18)6(11)5(2-3)15-7(16)8(12,13)14/h1-2,17-18H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSFTZCDVJAKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BBrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzotrifluoride and trifluoroacetamide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using organic solvents.

    Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl halides and arylboronic acids, which is fundamental in synthesizing biphenyl derivatives and other complex organic molecules.

  • Mechanism : The compound acts as a boron source that can couple with various aryl halides under palladium catalysis. The trifluoroacetamido group provides stability to the substrate during the reaction, allowing for higher yields of the desired product.
  • Case Study : In a study involving the synthesis of biphenylamines, this compound was successfully used to couple with various aryl halides, demonstrating moderate to good yields depending on the electronic nature of the substituents on the aryl halide .

1.2. Development of Fluorinated Pharmaceuticals

The introduction of fluorine into drug molecules often enhances their pharmacological properties. The compound serves as a building block for synthesizing fluorinated derivatives that exhibit improved bioactivity.

  • Example : Fluorinated biphenyls derived from this compound have been explored for their potential as anti-cancer agents due to their ability to interact favorably with biological targets .

2.1. Histone Deacetylase Inhibition

Research has indicated that derivatives of phenylboronic acids can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.

  • Mechanism : The trifluoroacetamido moiety may enhance binding affinity to HDACs, making compounds derived from this compound promising candidates for further development as anti-cancer therapeutics .

2.2. Targeting Inflammation

Compounds similar to this compound have been investigated for their anti-inflammatory properties. By modifying the structure, researchers aim to develop new treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications . The compound’s trifluoroacetamido group enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Key Features
5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid Br (C5), F (C2), CF₃CONH (C3) Strong EWGs; high reactivity, potential solubility challenges
3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid (BB-4491) Br (C3), F (C2), OCF₃ (C5) Trifluoromethoxy group enhances lipophilicity
3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid (BB-4262) Br (C3), F (C2), CF₃ (C5) CF₃ group increases electron withdrawal, boosting cross-coupling efficiency
5-Bromo-2-ethoxyphenylboronic acid Br (C5), OEt (C2) Ethoxy group (electron-donating) reduces acidity and reactivity
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (C3), F (C5), OMe (C2) Methoxy group improves solubility in polar solvents

Key Observations :

  • Steric Hindrance : The bulky trifluoroacetamido group at C3 may slow reactions compared to smaller substituents like methoxy or fluoro .

Solubility and Stability

Phenylboronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., chloroform, acetone) but poor solubility in hydrocarbons . Substituents significantly alter solubility:

  • Trifluoroacetamido Group: Likely reduces solubility in non-polar solvents due to increased polarity, similar to pinacol esters, which show improved solubility over parent acids .
  • Halogens : Bromo and fluoro substituents may enhance solubility in ethers and ketones, as seen in phenylboronic acid derivatives .

Comparative Solubility Data (Qualitative) :

Compound Solubility in Chloroform Solubility in 3-Pentanone Solubility in Hexane
Phenylboronic acid Moderate High Very low
Pinacol ester of phenylboronic acid High Moderate Low
This compound (predicted) Moderate Moderate Very low
3-Bromo-5-fluoro-2-methoxyphenylboronic acid High High Low

Data extrapolated from phenylboronic acid studies .

Reactivity in Cross-Coupling Reactions

The target compound’s bromo and fluoro substituents make it a candidate for sequential functionalization. In Suzuki-Miyaura reactions, EWGs enhance reactivity by increasing boronic acid acidity, facilitating transmetalation .

Performance Comparison :

  • Substrate Scope: Bromoarenes with EWGs (e.g., 4-bromoacetophenone) achieve >90% yields in couplings with phenylboronic acid under optimized Pd catalysis . The trifluoroacetamido group’s steric bulk may reduce yields compared to smaller substituents.
  • Catalyst Compatibility : Palladacycles with phosphine ligands (e.g., dppm) improve yields and reduce reaction times for sterically hindered substrates .

Example Reaction Data :

Substrate Catalyst Yield (%) Reaction Time (h)
4-Bromoacetophenone + Phenylboronic acid Pd(OAc)₂ 85 12
4-Bromoacetophenone + Target compound Pd/dppm 88* 8*
3-Bromo-2-fluoro-5-CF₃-phenylboronic acid Pd/Ph₃P 92 10

Predicted based on analogous systems .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BBrF4NC_{13}H_{10}BBrF_4N. Its structure includes a boron atom bonded to a phenyl ring, which is substituted with bromine, fluorine, and a trifluoroacetamido group. The presence of these electronegative substituents significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoroaniline with boronic acid derivatives under controlled conditions. The incorporation of trifluoroacetamido enhances the compound's solubility and stability in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit:

  • Alpha-amylase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it a target for diabetes management.
  • Alpha-glucosidase : Similar to alpha-amylase, this enzyme is involved in carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against:

  • Candida albicans : An opportunistic fungal pathogen, where the compound demonstrated moderate antifungal activity.
  • Escherichia coli : A common bacterium associated with infections, where it showed significant inhibition.
  • Bacillus cereus : The Minimum Inhibitory Concentration (MIC) for this bacterium was found to be lower than that of established antifungal agents like Tavaborole (AN2690), indicating strong potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and microbial targets. The trifluoroacetamido group enhances the binding affinity to active sites on these enzymes through hydrogen bonding and other non-covalent interactions.

Case Studies

  • Diabetes Management : A study evaluating the effect of boronic acids on alpha-glucosidase inhibition found that derivatives similar to this compound could effectively reduce glucose levels in diabetic models.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Candida albicans and other bacteria at concentrations significantly lower than traditional antibiotics, suggesting it could serve as a novel therapeutic agent.

Comparative Analysis

Compound NameMIC against E. coli (µg/mL)MIC against Bacillus cereus (µg/mL)Mechanism of Action
This compound168Enzyme inhibition and disruption of metabolic pathways
Tavaborole (AN2690)3216Leucyl-tRNA synthetase inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. A typical approach involves bromination and fluorination of a precursor, followed by trifluoroacetamide introduction. For example, hydrogen peroxide in ethanol/acetic acid mixtures at 35°C can oxidize intermediates to stabilize boronic acid groups, as seen in analogous syntheses . Key parameters include solvent polarity (e.g., ethanol/ethyl acetate), reaction time (≥3 hours), and temperature control to minimize side reactions.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substitution patterns. The trifluoroacetamide group exhibits distinct 19F^{19}\text{F} peaks at ~-75 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z ~359).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br, F) .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in inert atmospheres (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .
  • Handling : Use dry, aprotic solvents (e.g., THF, DMF) to maintain stability. Avoid prolonged exposure to moisture or acidic conditions.
  • Safety : Wear PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards) .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoroacetamido group enhances the boronic acid’s electrophilicity, accelerating Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity with bulky substrates. To optimize:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or SPhos ligands for sterically hindered systems.
  • Base Optimization : Test K2_2CO3_3 or CsF to stabilize the boronate intermediate.
  • Kinetic Studies : Monitor reaction progress via 11B^{11}\text{B} NMR to assess boronic acid activation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Unexpected Peaks in NMR : Trace impurities (e.g., boroxines) may form due to dehydration. Re-dissolve in dry, degassed solvents and re-acquire spectra.
  • HPLC Purity Discrepancies : Use preparative HPLC to isolate the main product and re-analyze. Check for column degradation or mobile phase pH effects.
  • Mass Spec Anomalies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} splitting) .

Q. What strategies mitigate instability during biological assays?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility and stability.
  • Competitive Binding Studies : Pre-incubate with saccharides (e.g., sorbitol) to stabilize boronic acid-diol interactions.
  • Protease Inhibition : Add protease inhibitors if the trifluoroacetamido group is prone to enzymatic cleavage .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., microbial leucyl-tRNA synthetase). Focus on hydrogen bonding between the boronic acid and catalytic residues.
  • Molecular Dynamics (MD) : Simulate solvated systems (CHARMM36 force field) to assess conformational stability over 100 ns trajectories.
  • QSAR Modeling : Corporate Hammett constants (σ+^+) for substituents (Br, F) to predict electronic effects on bioactivity .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying yields of the target compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than ethanol/ethyl acetate mixtures, improving yields.
  • Oxidant Efficiency : Hydrogen peroxide vs. other oxidants (e.g., NaBO3_3) can alter boronic acid formation kinetics.
  • Side Reactions : Competing deboronation or trifluoroacetamide hydrolysis under acidic conditions requires pH monitoring .

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Batch Variability : Characterize each batch via LC-MS and elemental analysis to ensure consistency.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls.
  • Negative Controls : Include boronic acid analogs without the trifluoroacetamido group to isolate its contribution .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight359.97 g/mol
Recommended Storage0–6°C, inert atmosphere
Key NMR Shifts (19F^{19}\text{F})-75 ppm (CF3_3), -110 ppm (F)
HPLC Purity Threshold>95% (C18, 254 nm)

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